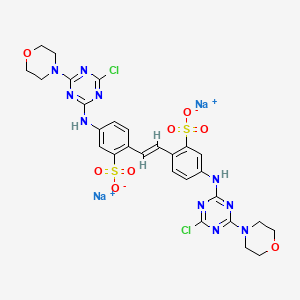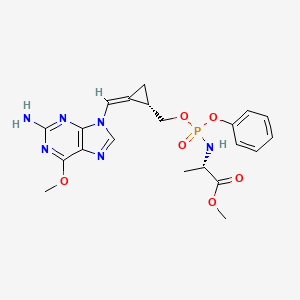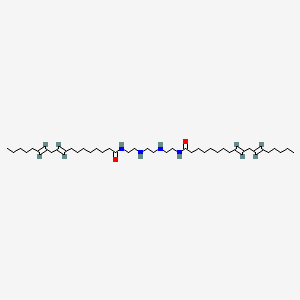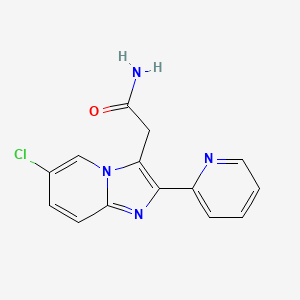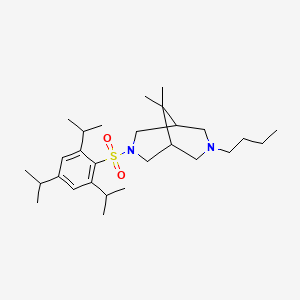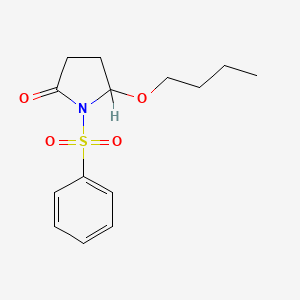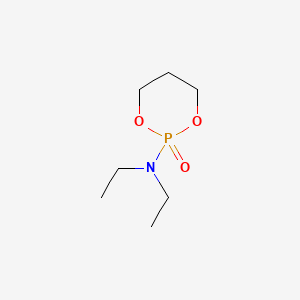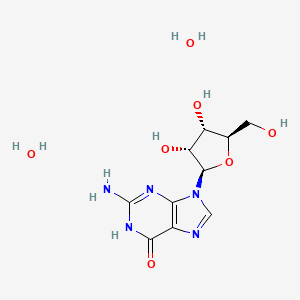
Guanosine dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine dihydrate is a purine nucleoside comprising a guanine base attached to a ribose sugar, with two water molecules. It is a key component of ribonucleic acids (RNA) and plays a crucial role in various biological processes, including nucleic acid synthesis and cellular signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Guanosine dihydrate can be synthesized through chemical synthesis, RNA enzymatic hydrolysis, and microbial fermentation. Chemical synthesis involves the reaction of guanine with ribose under specific conditions to form guanosine, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: Microbial fermentation is the most commonly used industrial method for producing guanosine. This method involves the use of genetically engineered strains of Escherichia coli to overexpress the purine synthesis pathway, leading to increased guanosine accumulation. The fermentation process is optimized by modifying metabolic pathways and rebalancing redox cofactors .
Análisis De Reacciones Químicas
Types of Reactions: Guanosine dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. It actively participates in photoinduced electron transfer and hydrogen abstraction reactions, especially in the presence of quinones like 9,10-anthraquinone and 2-methyl-1,4-naphthoquinone .
Common Reagents and Conditions: Common reagents used in these reactions include radical scavengers like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and other oxidizing or reducing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent .
Major Products: The major products formed from these reactions include various phosphorylated forms of guanosine, such as guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .
Aplicaciones Científicas De Investigación
Guanosine dihydrate has extensive applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a substrate for enzymatic reactions and a component of cellular signaling pathways. In medicine, this compound has shown potential neuroprotective effects and is being explored for its therapeutic potential in treating neurodegenerative disorders and cancer .
In industry, this compound is used as a raw material for food additives and pharmaceutical products. Its antioxidant activity, neurotrophic, and neuroprotective effects make it a valuable compound for various applications .
Mecanismo De Acción
Guanosine dihydrate exerts its effects through multiple molecular targets and pathways. It interacts with adenosine receptors, particularly A1 and A2A receptors, modulating adenosine transmission. This interaction influences cellular signaling, gene expression, and cell proliferation. Additionally, this compound affects extracellular adenosine levels and the activity of purine-converting enzymes, contributing to its neuroprotective and antiproliferative effects .
Comparación Con Compuestos Similares
- Inosine
- Deoxyguanosine
- Guanine
- Guanosine monophosphate
- Cyclic guanosine monophosphate
- Guanosine diphosphate
- Guanosine triphosphate
Guanosine dihydrate’s unique properties and wide range of applications make it a valuable compound in scientific research and industry. Its role in cellular signaling, neuroprotection, and therapeutic potential continues to be a focus of ongoing studies.
Propiedades
Número CAS |
6010-14-6 |
|---|---|
Fórmula molecular |
C10H17N5O7 |
Peso molecular |
319.27 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;dihydrate |
InChI |
InChI=1S/C10H13N5O5.2H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);2*1H2/t3-,5-,6-,9-;;/m1../s1 |
Clave InChI |
HNZAKYGFPANILR-LGVAUZIVSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O.O |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



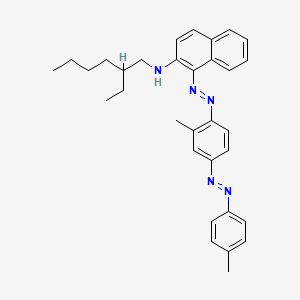
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
